molecular formula C20H23BrFN3O4 B565259 8-Hydroxy Moxifloxacin Hydrobromide CAS No. 1292904-74-5

8-Hydroxy Moxifloxacin Hydrobromide

Cat. No.: B565259
CAS No.: 1292904-74-5
M. Wt: 468.323
InChI Key: VJTHCZDXAAGHAF-OEQYQXMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy Moxifloxacin Hydrobromide is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is known for its antibacterial properties and is often used in research as an impurity standard for Moxifloxacin . The molecular formula of this compound is C20H22FN3O4 . (HBr), and it has a molecular weight of 468.32 g/mol .

Preparation Methods

The synthesis of 8-Hydroxy Moxifloxacin Hydrobromide typically involves the modification of Moxifloxacin. One common method is the “one pot” synthesis, which allows for the preparation of Moxifloxacin and its derivatives without isolating intermediate compounds . This method is efficient and cost-effective, making it suitable for large-scale production. The reaction conditions often involve the use of a bicyclic amine and other reagents under controlled temperatures and pressures.

Chemical Reactions Analysis

8-Hydroxy Moxifloxacin Hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

8-Hydroxy Moxifloxacin Hydrobromide is primarily used in scientific research as an impurity standard for Moxifloxacin . Its applications include:

Mechanism of Action

The mechanism of action of 8-Hydroxy Moxifloxacin Hydrobromide is similar to that of Moxifloxacin. It exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition prevents the bacteria from replicating and ultimately leads to cell death. The compound has a high affinity for bacterial enzymes, making it effective against a broad spectrum of bacteria .

Comparison with Similar Compounds

8-Hydroxy Moxifloxacin Hydrobromide is unique due to its specific structural modifications compared to other fluoroquinolones. Similar compounds include:

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTHCZDXAAGHAF-OEQYQXMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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